Oxirane, 2-methyl-2-propyl-
Overview
Description
“Oxirane, 2-methyl-2-propyl-” is a chemical compound with the formula C6H12O . It is also known by other names such as “Pentane, 1,2-epoxy-2-methyl-”, “2-Methyl-1-pentene epoxide”, “2-Methyl-1-pentene oxide”, and "2-Methyl-1,2-epoxypentane" .
Molecular Structure Analysis
The molecular structure of “Oxirane, 2-methyl-2-propyl-” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H12O/c1-3-4-6(2)5-7-6/h3-5H2,1-2H3
.
Scientific Research Applications
Chiral Resolution Reagent
Oxirane derivatives, such as (S)-2-[(R)-fluoro(phenyl)methyl]oxirane, have been identified as effective chiral resolution reagents. These compounds react with a variety of α-chiral primary and secondary amines through regioselective ring-opening, making them versatile for the analysis of scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Atmospheric Chemistry
In atmospheric chemistry, oxiranes like 2-methyl-2-butene and isobutene play a significant role. They react with NO3 radicals, producing various products including oxiranes and nitroxy-carbonyl compounds. These reactions are pressure-dependent and contribute to our understanding of atmospheric processes (Berndt & Böge, 1995).
Synthesis of Fluorinated Chirons
Oxirane compounds are instrumental in the synthesis of fluorinated chirons. For instance, 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane, obtained from optically pure 1-fluoro-3-(4-methylphenylsulphinyl)propan-2-one, is a key intermediate for synthesizing useful derivatives via regio- and stereo-selective openings (Arnone et al., 1992).
Catalytic Hydrogenation Studies
Theoretical studies have been conducted on the catalytic hydrogenation of oxirane and its derivatives like methyloxirane. These studies, involving aluminium chloride as a catalyst, provide insights into the reaction mechanisms, leading to products like ethanol and propan-1-ol (Kuevi et al., 2012).
Polymer Science
Oxiranes have applications in polymer science, specifically in enzymatic ring-opening polymerization. They are used to copolymerize with dicarboxylic anhydrides to produce polyesters and polyethers, contributing to the development of new materials (Soeda et al., 2002).
Safety and Hazards
The safety data sheet for a similar compound, “Oxirane, methyl-, polymer with oxirane, mono(2-propylheptyl) ether”, indicates that it is harmful if swallowed or in contact with skin, and causes serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
Properties
IUPAC Name |
2-methyl-2-propyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-4-6(2)5-7-6/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXMEOKFDOVSGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334461 | |
Record name | Oxirane, 2-methyl-2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3657-41-8 | |
Record name | Oxirane, 2-methyl-2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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